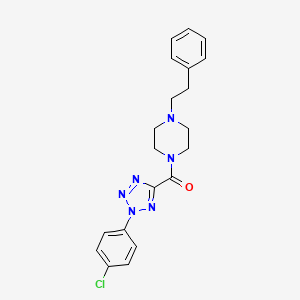![molecular formula C22H20N6O2 B2802754 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921560-42-1](/img/structure/B2802754.png)
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound characterized by a highly structured arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its triazolopyrimidine structure confers unique properties and potential applications in various scientific fields. The compound is distinguished by the presence of dimethyl and phenethyl groups attached to the core triazolo-purine moiety, enhancing its chemical reactivity and interaction potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically begins with the preparation of intermediate compounds through condensation reactions involving substituted anilines and aldehydes
Step 1: : Initial cyclization of aniline derivatives with carbonyl compounds under acidic conditions to form the triazolo-purine core.
Step 2: : Alkylation of the intermediate with methyl and phenethyl groups using agents like methyl iodide and benzyl chloride under basic conditions.
Step 3: : Purification of the final product through recrystallization or chromatographic techniques.
Industrial Production Methods
The industrial-scale production of this compound often employs high-throughput synthesis platforms and continuous flow reactors to enhance yield and purity. Key considerations in industrial synthesis include the optimization of reaction times, temperatures, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylated derivatives.
Reduction: : Catalytic hydrogenation in the presence of palladium on carbon, resulting in the saturation of aromatic rings.
Substitution: : Nucleophilic substitution reactions with halogenated compounds under basic conditions, yielding substituted triazolopyrimidines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Carboxylated triazolopyrimidines.
Reduction: : Saturated triazolopyrimidines.
Substitution: : Variously substituted triazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
The applications of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione span multiple scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of complex heterocyclic compounds, facilitating the development of novel materials and catalysts.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and molecular pathways, providing insights into cellular processes.
Medicine: : Investigated for its potential as a pharmacological agent due to its ability to modulate specific protein targets, showing promise in the treatment of neurological disorders.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials with applications in electronics and nanotechnology.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors, modulating their activity. Key pathways involved include:
Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate interaction and subsequent catalytic activity.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be compared with similar compounds such as:
5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine: : Similar core structure but lacks the phenethyl group, resulting in different interaction properties.
9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: : Lacks the dimethyl substitutions, affecting its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1,3-dimethyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-25-19-17(20(29)26(2)22(25)30)27(14-13-15-9-5-3-6-10-15)21-24-23-18(28(19)21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVDSQNKUUWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)
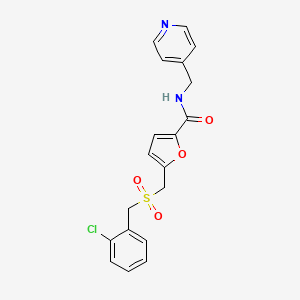
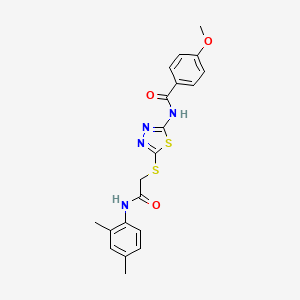
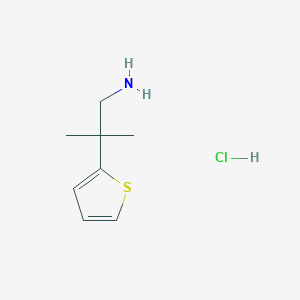
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2802679.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)
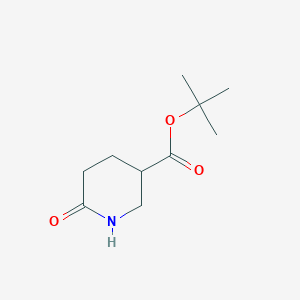
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2802683.png)
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2802685.png)

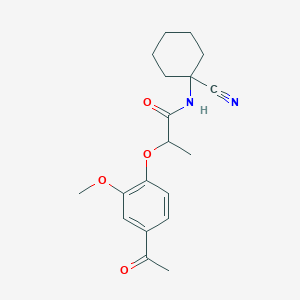
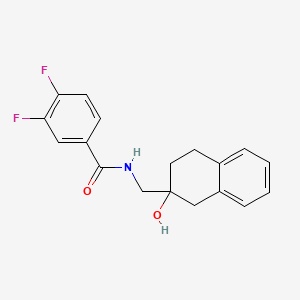
![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
